Product packaging for Allyl-(2,2-dimethyl-pent-4-enyl)-amine(Cat. No.:)

Allyl-(2,2-dimethyl-pent-4-enyl)-amine

Cat. No.: B8283628
M. Wt: 153.26 g/mol
InChI Key: KRWQQXZPKNHGQG-UHFFFAOYSA-N
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Description

Contextualization of Unsaturated Secondary Amines in Contemporary Organic Chemistry

Unsaturated secondary amines are organic compounds that feature a nitrogen atom bonded to two organic substituents and one hydrogen atom, with at least one of the organic groups containing a carbon-carbon double bond. wikipedia.orgbyjus.com These structures are pivotal in modern organic chemistry, serving as versatile intermediates in the synthesis of a wide range of more complex molecules. Their utility stems from the dual reactivity offered by the nucleophilic nitrogen atom and the electrophilic or radical reactivity of the unsaturated carbon-carbon bonds.

In contemporary synthesis, these amines are key building blocks for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov The presence of unsaturation allows for a variety of chemical transformations, including addition reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. acs.org The ability to functionalize the molecule at multiple sites makes unsaturated secondary amines highly valuable in the construction of diverse molecular architectures.

Significance of Allyl and Unsaturated Pentenyl Moieties in Amine Reactivity and Synthesis

The specific structure of Allyl-(2,2-dimethyl-pent-4-enyl)-amine incorporates two distinct unsaturated moieties: an allyl group and a 2,2-dimethyl-pent-4-enyl group. Each of these imparts unique reactivity to the molecule.

The allyl group (–CH₂–CH=CH₂) is of particular importance in organic synthesis. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions. wikipedia.org Furthermore, the double bond can participate in various reactions, and the entire group is an excellent substrate for transition-metal-catalyzed reactions, such as the Tsuji-Trost reaction, which is a powerful method for forming carbon-carbon bonds. nih.gov The nitrogen atom's lone pair of electrons can also influence the reactivity of the adjacent double bond.

The 2,2-dimethyl-pent-4-enyl group also features a terminal double bond, which can undergo reactions typical of alkenes, such as hydroboration-oxidation, epoxidation, and polymerization. The presence of two methyl groups at the 2-position introduces significant steric hindrance around the nitrogen atom and the adjacent carbon. This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the amine. It may also impact the nucleophilicity of the nitrogen atom.

The combination of these two groups in one molecule offers the potential for selective functionalization. For instance, the different steric environments of the two double bonds could allow for reactions to occur preferentially at one site over the other.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

As this compound is not a widely studied compound, its specific reactivity and synthetic applications remain largely unexplored. This presents several frontiers for future research:

Selective Functionalization: A key question is whether the two double bonds can be functionalized independently. Developing synthetic methods to selectively target either the allyl or the pentenyl double bond would significantly enhance the synthetic utility of this molecule.

Intramolecular Reactions: The proximity of the two unsaturated chains raises the possibility of intramolecular cyclization reactions. Investigating conditions that promote such cyclizations could lead to the synthesis of novel nitrogen-containing heterocyclic compounds.

Catalytic Transformations: The application of modern catalytic methods to this amine is a promising area of research. For example, exploring its behavior in ring-closing metathesis could yield interesting cyclic amines.

Material Science Applications: The presence of two polymerizable double bonds suggests that this compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers.

Addressing these questions through systematic investigation will be crucial in determining the potential of this compound as a valuable tool in the organic chemist's arsenal.

Interactive Data Tables

Below are illustrative data tables based on typical values for the functional groups present in this compound.

Table 1: Typical Bond Properties of Unsaturated Amines

Bond TypeHybridizationTypical Bond Length (Å)Typical Bond Angle (°)
C-Nsp³-sp³1.47109.5
C=C (Allyl)sp²-sp²1.34120
C=C (Pentenyl)sp²-sp²1.34120
C-H (sp³)sp³-s1.09109.5
C-H (sp²)sp²-s1.08120
N-Hsp³-s1.01107

Table 2: Comparison of Potential Reactivity Sites

Functional GroupPotential ReactionsInfluencing Factors
Secondary AmineAlkylation, Acylation, Nucleophilic AdditionSteric hindrance from dimethyl groups, Basicity of the nitrogen
Allyl Double BondPalladium-catalyzed allylation, Radical addition, EpoxidationProximity to the nitrogen atom, Less steric hindrance compared to the pentenyl side
Pentenyl Double BondHydroboration-oxidation, Ozonolysis, PolymerizationSteric hindrance from the gem-dimethyl group may influence regioselectivity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B8283628 Allyl-(2,2-dimethyl-pent-4-enyl)-amine

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,2-dimethyl-N-prop-2-enylpent-4-en-1-amine

InChI

InChI=1S/C10H19N/c1-5-7-10(3,4)9-11-8-6-2/h5-6,11H,1-2,7-9H2,3-4H3

InChI Key

KRWQQXZPKNHGQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CNCC=C

Origin of Product

United States

Synthetic Methodologies for Allyl 2,2 Dimethyl Pent 4 Enyl Amine

Approaches to the Formation of N-Alkenyl Amine Linkages

The construction of the tertiary amine core bearing two distinct alkenyl groups can be achieved through established organic reactions, including the direct alkylation of a secondary amine or the reductive amination of a carbonyl compound.

Direct N-alkylation is a straightforward method for the synthesis of tertiary amines, involving the reaction of a secondary amine with an alkylating agent, typically an alkyl halide. researchgate.netwikipedia.org In a potential synthesis of Allyl-(2,2-dimethyl-pent-4-enyl)-amine, this would involve the reaction of a secondary amine precursor, such as 2,2-dimethyl-pent-4-enylamine, with an allyl halide like allyl bromide.

The reaction proceeds via a nucleophilic aliphatic substitution, where the amine acts as the nucleophile. wikipedia.org However, a significant practical limitation of this method is the potential for overalkylation. The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium salt. researchgate.netwikipedia.org

To circumvent this issue, specific reaction conditions and reagents can be employed. The use of a sterically hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can effectively promote the desired N-alkylation while minimizing the formation of the quaternary salt byproduct. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile often being used. researchgate.net Additionally, the inclusion of a protic solvent can sometimes increase the reactivity difference between the secondary and tertiary amines, favoring the desired product. google.com

Table 1: Representative Conditions for Direct N-Alkylation of Secondary Amines

Alkylating Agent Secondary Amine Base Solvent Outcome
Alkyl Halide General Secondary Amine Hünig's Base Acetonitrile High yield of tertiary amine, minimal quaternary salt formation. researchgate.net
Allyl Halide Aliphatic Amine Cesium Hydroxide N/A Selective mono-N-alkylation is favored over dialkylation. organic-chemistry.org

Reductive amination is a versatile and widely used method for synthesizing amines that involves the conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.org This two-step process, often performed in a single pot, first involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, which is then reduced to the target amine. masterorganicchemistry.com

To synthesize this compound, two primary disconnection approaches are possible:

Reaction of allylamine (B125299) with 2,2-dimethyl-pent-4-enal, followed by reduction.

Reaction of 2,2-dimethyl-pent-4-enylamine with acrolein, followed by reduction.

A variety of reducing agents can be used for the reduction step. Sodium borohydride (NaBH₄) is a common choice, though it can also reduce the starting aldehyde or ketone. masterorganicchemistry.com Milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com Catalytic hydrogenation is another effective method. wikipedia.org Reductive amination is considered a green chemistry method due to its high atom economy and the ability to perform it as a one-pot reaction under mild conditions. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (NaBH₄) Common and effective, but can also reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Weaker reducing agent; selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A non-toxic alternative to NaBH₃CN for selective imine reduction. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂, Pd/C) An effective method often used in industrial settings. wikipedia.orguni-bayreuth.de

Transition Metal-Catalyzed Synthesis of Unsaturated Amines

Transition metal catalysis offers powerful and atom-economical methods for the formation of C-N bonds. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly attractive strategy for synthesizing amines and nitrogen-containing heterocycles. wikipedia.orgnih.govlibretexts.org While the direct intermolecular hydroamination to form a complex diene like this compound is challenging, intramolecular hydroamination of unsaturated amine precursors is a well-established route to valuable nitrogen heterocycles, showcasing the power of this methodology.

Intramolecular hydroamination is an efficient method for constructing cyclic amines, which are common motifs in biologically active molecules. nih.gov This reaction involves the cyclization of an aminoalkene, where a catalyst facilitates the addition of the N-H bond across the pendant alkene. Catalysts based on early transition metals (e.g., Group 4, lanthanides) and late transition metals (e.g., gold, rhodium) have been developed for this transformation. nih.gov The following sections focus on specific examples using scandium and gold catalysts for the cyclization of precursors structurally related to this compound.

Scandium complexes have emerged as effective catalysts for the intramolecular hydroamination of aminoalkenes. Research has shown that cationic scandium complexes, in particular, exhibit high catalytic activity. uleth.ca In a study on the hydroamination of the structurally analogous substrate 2,2-diphenyl-4-pentenylamine, it was found that the accessibility of the reactive metal center is a crucial factor in catalyst design. uleth.ca

A highly active catalyst was identified by moving from bis(salicylaldiminato) scandium complexes to a more sterically accessible β-diketiminato (Nacnac) scandium bis(alkyl) complex. uleth.ca The reaction proceeds efficiently, allowing for complete conversion of the starting material to the corresponding pyrrolidine product. The catalyst loading can be as low as 2 mol%, and the reaction can proceed at room temperature. uleth.ca

Table 3: Scandium-Catalyzed Intramolecular Hydroamination of an Aminoalkene Precursor

Substrate Catalyst Catalyst Loading (mol %) Temperature (°C) Time (h) Yield (%)
2,2-diphenyl-4-pentenylamine β-diketiminato Sc complex 5 25 1 >95
2,2-diphenyl-4-pentenylamine β-diketiminato Sc complex 2 25 9 >95

Data adapted from studies on analogous substrates. uleth.ca

Gold(I) complexes have been identified as highly effective catalysts for both intra- and intermolecular hydroamination of unactivated olefins under relatively mild conditions. organic-chemistry.orgacs.orguchicago.edu For intramolecular reactions, gold(I) catalysts efficiently cyclize N-protected amino olefins to produce nitrogen-containing heterocycles such as pyrrolidines. uchicago.edu

A common and effective catalyst system is generated by combining a gold(I) chloride precursor, such as Ph₃PAuCl, with a silver salt like silver triflate (AgOTf) to generate the active cationic gold species in situ. acs.orguchicago.edu The reaction typically involves heating the aminoalkene substrate with a catalytic amount of the gold complex in a solvent like toluene or dioxane. acs.orgorganic-chemistry.org This methodology has proven to have a broader substrate scope and operates under milder conditions than many earlier late-transition-metal catalyst systems. organic-chemistry.org The mechanism is proposed to involve the coordination of the gold(I) catalyst to the olefin, which activates it for nucleophilic attack by the amine. frontiersin.org

Table 4: Gold(I)-Catalyzed Intramolecular Hydroamination of Amino-Olefins

Substrate Catalyst System Catalyst Loading (mol %) Solvent Temperature (°C) Yield (%)
N-Tosyl-4-pentenylamine Ph₃PAuCl/AgOTf 5 Toluene 85 92 uchicago.edu
N-Boc-4-pentenylamine [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf 5 Dioxane 60 98 organic-chemistry.org

Intramolecular Hydroamination Reactions Utilizing Unsaturated Amine Precursors

Mechanistic Insights into Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical route to amines. For a substrate like a 1,3-diene, the reaction can be directed by a tethered amine group. nih.gov The mechanism for rhodium-catalyzed hydroamination of an allylic amine involves the coordination of the rhodium catalyst to the olefin. This is followed by the formation of a rhodacyclic intermediate. The stereochemistry of the final product is often consistent with the formation of the less sterically hindered trans-rhodacyclic intermediate. nih.gov

Alternatively, rhodium-catalyzed hydroamination of allenes with an ammonia surrogate like benzophenone imine provides a pathway to chiral primary allylic amines. nih.govresearchgate.net The proposed mechanism involves the hydrometalation of a less substituted double bond to form a σ-allyl-rhodium complex, which exists in equilibrium with a π-allyl-rhodium complex. Subsequent reductive elimination yields the branched N-allylic amine product. nih.gov The addition of an acid co-catalyst, such as pyridinium p-toluenesulfonate (PPTS), can significantly improve reaction yields. nih.govresearchgate.net These mechanistic principles could be extended to the synthesis of tertiary amines by utilizing a secondary amine as the starting material in a hydroamination reaction with a suitable diene or allene.

Palladium-Catalyzed Allylic Amination and Related Substitutions

Palladium-catalyzed allylic amination is a cornerstone for the synthesis of allylic amines. acs.org The reaction generally proceeds through a π-allylpalladium intermediate, formed by the oxidative addition of a palladium(0) catalyst to an allylic substrate bearing a leaving group (e.g., acetate, carbonate). Nucleophilic attack by an amine on this intermediate furnishes the allylic amine product. This method is compatible with a wide range of nitrogen nucleophiles. acs.org Even challenging nucleophiles like ammonia have been successfully employed in aqueous solutions, overcoming the catalyst deactivation often seen with gaseous ammonia. acs.org Moreover, allylic alcohols and amines can be used directly in some protocols, avoiding the need for pre-functionalization. nih.gov

Achieving enantioselectivity in palladium-catalyzed allylic amination is critical for accessing chiral amine scaffolds. This is accomplished by employing a chiral ligand that coordinates to the palladium center, thereby creating a chiral environment that influences the nucleophilic attack on the π-allylpalladium intermediate. acs.org A wide variety of chiral ligands have been developed, including phosphoramidites and diphosphines, which have enabled the synthesis of chiral allylic amines with high enantiomeric excess (ee). nih.govchinesechemsoc.orgrsc.org For example, a palladium catalyst paired with a chiral phosphoramidite ligand can facilitate the asymmetric intramolecular allylic C-H amination to produce chiral isoindolines in high yields and up to 98% ee. chinesechemsoc.org The development of these catalytic systems has significantly advanced the synthesis of enantioenriched amines, which are vital in the pharmaceutical industry. researchgate.net

The scope of asymmetric allylic amination has expanded to include a diverse array of substrates. The reaction is tolerant of numerous functional groups, including halides, ketones, and esters. organic-chemistry.org Both cyclic and acyclic allylic alcohols have been shown to be suitable substrates. acs.org A single, readily available catalyst system can often be used for a broad range of nucleophiles, including isatins, sulfonamides, imides, and various N-heterocycles, consistently providing high yields and enantioselectivities. nih.gov

Stereocontrol is a key challenge, particularly when creating tertiary or quaternary carbon centers. Kleij and co-workers developed a method for the synthesis of α,α-disubstituted allylic N-arylamines using vinyl cyclic carbonates as substrates. acs.orgacs.org This protocol, which uses a specific monophosphoramidite ligand, achieves high regio- and enantioselectivity (up to 97% ee) and proceeds without additives, marking a significant advance in synthesizing these sterically hindered chiral amines. acs.orgacs.org

Catalyst/Ligand SystemSubstrate TypeNucleophileAchieved Enantioselectivity (ee)
Pd / Chiral Phosphoramiditeo-allylbenzylamineIntramolecularUp to 98%
Pd / (Sax,S,S)-L11Vinyl cyclic carbonatesAnilinesUp to 97%
Pd / Binaphthol-based phosphoramiditeNonactivated allylic alcoholsVarious aminesUp to 92%
Pd / SKP DiphosphineAllylic acetatesAminophosphonates94 to >99%

A more direct and atom-economical approach to allylic amines is the oxidative amination of unactivated alkenes, which proceeds via direct functionalization of an allylic C-H bond. mdpi.com This method avoids the pre-functionalization of the olefin substrate. organic-chemistry.org A common catalytic system involves a Pd(II) catalyst, a bidentate phosphine (B1218219) ligand, and an oxidant such as duroquinone or molecular oxygen. organic-chemistry.orgacs.orgnih.gov The mechanism is believed to involve an allylic C(sp³)–H activation step to form a π-allylpalladium intermediate, which is then intercepted by the amine nucleophile. organic-chemistry.orgacs.org

This reaction has been successfully applied to simple aliphatic alkenes, affording (E)-allylamines with high regio- and stereoselectivity. mdpi.com The use of molecular oxygen as the terminal oxidant makes this a particularly attractive and practical synthetic method. mdpi.com The scope of the reaction includes a wide range of aliphatic amines and tolerates diverse functional groups, demonstrating its utility in the late-stage modification of complex molecules. organic-chemistry.orgnih.gov

Catalyst SystemOxidantSubstrateKey Features
Pd(OCOCF3)2/NPMoVO21-DeceneHigh regio- and stereoselectivity for (E)-allylamines.
Pd(II) / Bidentate PhosphineDuroquinoneUnactivated OlefinsDirect C-H activation; broad functional group tolerance.

Asymmetric Carboamination Reactions of Unsaturated N-Substituted Ureas and Related Substrates

The synthesis of asymmetrically N,N'-substituted ureas is a relevant field, often pursued for applications in pharmaceuticals and agriculture. organic-chemistry.org These compounds can be prepared through various methods, including catalyst-free, one-pot reactions involving weakly nucleophilic aromatic amines, highly nucleophilic secondary aliphatic amines, and carbonyl sulfide (COS). organic-chemistry.org Another approach involves the reduction of Schiff bases derived from cinnamaldehyde, followed by reaction to form the urea. researchgate.net While these methods focus on the synthesis of the urea moiety itself, the unsaturated nature of some precursors, such as those derived from cinnamaldehyde, presents opportunities for further functionalization. Asymmetric hydrogenation of unsaturated urea esters using chiral rhodium catalysts with specific P-N ligands has been shown to produce saturated products with over 99% ee, demonstrating that the urea functionality is compatible with catalytic asymmetric transformations. nih.gov

Iridium-Catalyzed Amination of Allyl Carbonates

Iridium-catalyzed allylic amination offers a valuable alternative to palladium-based systems, often providing complementary selectivity. A key feature of iridium catalysis is the high selectivity for the formation of branched allylic amine products, even from linear allylic carbonates. organic-chemistry.orgorganic-chemistry.org This regioselectivity is a significant advantage for synthesizing sterically hindered amines. nih.govacs.org

The reaction is highly dependent on the solvent, with polar solvents like ethanol being essential for achieving high product yields. organic-chemistry.orgnih.govacs.org The catalytic system, typically involving an iridium precursor like [Ir(COD)Cl]₂ and a phosphite or phosphoramidite ligand, can be used with both primary and secondary amines. organic-chemistry.orgnih.gov When primary amines are used, selective monoallylation is generally observed without the formation of undesired diallylation products. organic-chemistry.orgacs.org Furthermore, iridium catalysts can preserve the geometry of the starting olefin, with (Z)-allylic carbonates yielding (Z)-allylic amines with up to 100% selectivity, a level of control not typically achieved in similar palladium-catalyzed reactions. organic-chemistry.orgnih.govacs.org

Catalyst SystemSubstrateSelectivityKey Condition
[Ir(COD)Cl]₂ / P(OPh)₃(E)-3-substituted-2-propenyl carbonateUp to 99% for branched aminePolar solvent (e.g., EtOH)
Krische Iridium ComplexAlkyl-substituted allylic carbonatesUp to 95% eeAsymmetric amination
Ir / Chiral Phosphoramidites(E)-cinnamyl carbonateHigh regio- and enantioselectivityTHF as solvent

Cyclization Strategies for N-Heterocyclic Architectures

The dialkenyl structure of this compound makes it an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. Two prominent metal-catalyzed strategies for achieving such transformations are Ring-Closing Metathesis (RCM) and Wacker-type cyclizations.

Ring-Closing Metathesis (RCM) of Dialkenyl Amines and Derivatives

Ring-Closing Metathesis is a powerful and widely used reaction in organic synthesis for the formation of cyclic olefins through the intramolecular rearrangement of a dialkenyl substrate. harvard.edu This reaction is typically catalyzed by ruthenium or molybdenum alkylidene complexes, commonly known as Grubbs' or Schrock catalysts, respectively. harvard.edu The process is driven forward by the formation of a stable cyclic alkene and the release of a small, volatile olefin, such as ethylene. harvard.edu

For a substrate like this compound, RCM would lead to the formation of a seven-membered nitrogen heterocycle. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal catalyst and the two terminal alkene groups of the amine.

General RCM Mechanism:

Initiation: The catalyst's alkylidene ligand is replaced by one of the alkene moieties of the substrate.

Propagation: The new metal-alkene complex undergoes an intramolecular [2+2] cycloaddition to form a metallacyclobutane intermediate.

Cycloreversion: This intermediate breaks down to release ethylene and form a new metal alkylidene containing the second alkene group.

Ring-Closing: An intramolecular metathesis reaction occurs, forming the cyclic product and regenerating a metal alkylidene, which can re-enter the catalytic cycle.

The choice of catalyst is critical and can influence reaction efficiency and functional group tolerance. Second-generation Grubbs' catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and greater stability compared to first-generation catalysts. harvard.edu

CatalystStructure TypeKey Features
Grubbs' 1st Generation Ruthenium-bis(phosphine)Good functional group tolerance, commercially available.
Grubbs' 2nd Generation Ruthenium-NHC & phosphineHigher activity, better thermal stability, broader substrate scope. harvard.edu
Hoveyda-Grubbs' Catalysts Ruthenium-chelating etherEnhanced stability and potential for catalyst recovery.

The RCM of chiral allylamines has been successfully employed in the synthesis of complex molecules, demonstrating the versatility of this method for creating cyclic amine structures. nih.gov

Intramolecular Wacker-Type Cyclizations of Unsaturated Amino Alcohols

The intramolecular Wacker-type cyclization is a palladium(II)-catalyzed oxidative process that enables the synthesis of various N-heterocycles. nih.govresearchgate.net This reaction involves the nucleophilic attack of a tethered nitrogen atom onto a palladium-activated alkene. nih.gov While the name refers to unsaturated amino alcohols, the principle extends to other nitrogen nucleophiles, such as sulfonamides and amines. nih.govorganic-chemistry.org

In the context of this compound, an intramolecular aza-Wacker reaction would proceed via the following key steps:

Coordination: The Pd(II) catalyst coordinates to one of the C=C double bonds of the substrate, activating it for nucleophilic attack.

Aminopalladation: The lone pair of the nitrogen atom attacks the coordinated alkene in an intramolecular fashion, forming a new C-N bond and a carbon-palladium sigma bond. This step is crucial for forming the heterocyclic ring. uwindsor.ca

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of the cyclized product with an exocyclic or endocyclic double bond and a Pd(0) species.

Catalyst Reoxidation: An oxidant (often molecular oxygen, benzoquinone, or a copper co-catalyst) reoxidizes the Pd(0) back to Pd(II), allowing the catalytic cycle to continue. organic-chemistry.org

This methodology is a powerful tool for constructing five- and six-membered N-heterocycles. organic-chemistry.org The regioselectivity of the nucleophilic attack (i.e., which carbon of the alkene is attacked) can often be controlled by the substitution pattern of the alkene and the reaction conditions. The development of base-free catalyst systems, such as Pd(DMSO)₂(TFA)₂, has improved the synthesis of six-membered rings, which were previously challenging to obtain. organic-chemistry.org

Catalyst SystemOxidantTypical Heterocycle SizeReference
PdCl₂(CH₃CN)₂ / CuCl₂O₂5-membered uwindsor.ca
Pd(OAc)₂Benzoquinone5- and 6-membered nih.gov
Pd(DMSO)₂(TFA)₂O₂ (elevated pressure)6-membered organic-chemistry.org

Synthetic Routes to Key Precursors for this compound

The synthesis of the target amine requires the assembly of two key fragments: the allyl group and the 2,2-dimethyl-pent-4-enyl moiety, connected via a nitrogen atom. A convergent synthesis approach, where these fragments are prepared separately and then combined, is a logical strategy.

A primary precursor for the 2,2-dimethyl-pent-4-enyl fragment is the corresponding aldehyde, 2,2-dimethyl-pent-4-enal . This compound (CAS 5497-67-6) serves as a versatile starting point. chemsynthesis.comnih.gov

Properties of 2,2-dimethyl-pent-4-enal: chemsynthesis.com

Molecular Formula: C₇H₁₂O

Boiling Point: 124-125 °C

Density: 0.825 g/mL

Once 2,2-dimethyl-pent-4-enal is obtained, a common and efficient method to form the target amine is through reductive amination with allylamine. This two-step, one-pot process typically involves:

Formation of an intermediate imine by reacting the aldehyde (2,2-dimethyl-pent-4-enal) with a primary amine (allylamine).

In-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Alternatively, various methods exist for the synthesis of allylic amines that could be adapted for this specific target. organic-chemistry.org The Tsuji-Trost reaction, a palladium-catalyzed allylation, is a powerful method for forming C-N bonds. nih.gov This could involve reacting a suitable precursor, like 2,2-dimethyl-pent-4-enyl amine, with an allyl carbonate in the presence of a palladium catalyst. Other methods include the direct dehydrative allylation of amines with allyl alcohol using solid catalysts or the rhodium-catalyzed amination of allylic trichloroacetimidates. organic-chemistry.org

The synthesis of allylic amines is a well-developed field, driven by the prevalence of this functional group in pharmaceuticals and natural products. nih.govlouisiana.edu These established methodologies provide a robust toolkit for the final coupling step in the synthesis of this compound.

Reaction Mechanisms and Catalysis Pertaining to Allyl 2,2 Dimethyl Pent 4 Enyl Amine

Fundamental Mechanistic Pathways in Metal-Catalyzed Alkene Amination

Metal-catalyzed alkene amination reactions are powerful tools for forming carbon-nitrogen (C-N) bonds. These transformations typically proceed through a series of fundamental organometallic steps. For a substrate like Allyl-(2,2-dimethyl-pent-4-enyl)-amine, which could undergo intramolecular cyclization (hydroamination), these pathways are crucial for predicting and controlling the reaction outcome.

Aminometalation and Migratory Insertion Mechanisms

A key mechanistic pathway in the hydroamination of alkenes is initiated by the insertion of an alkene into a metal-amide (M-N) bond. escholarship.orgnih.gov This process can be described by two primary, closely related mechanisms: aminometalation and migratory insertion.

In the context of migratory insertion, an alkene and an amido group, both coordinated to the metal center, combine to form a new metal-alkyl species. wikipedia.org This is considered a 1,2-insertion, where the amido ligand shifts from the metal to one of the alkene carbons, while the other carbon forms a new bond with the metal. libretexts.org For this to occur, the reacting ligands must be positioned cis to each other on the metal's coordination sphere. libretexts.org The thermodynamics of the reaction are favorable if the newly formed C-N and M-C bonds are more stable than the M-N and metal-alkene dative bonds that are broken. libretexts.org

Stereochemical studies often provide evidence for this pathway. For instance, reactions that proceed through a syn-aminometalation step, followed by another stereospecific step, can lead to a predictable stereochemical outcome in the final product. researchgate.net The intramolecular hydroamination of an aminoalkene, such as the cyclization of this compound, is a classic example where this mechanism is proposed to be operative. escholarship.org

Reductive Elimination as a Stereodetermining Step

Reductive elimination is the final bond-forming step in many catalytic cycles, including various amination reactions. wikipedia.orglibretexts.org This process involves the formation of a new covalent bond between two ligands on the metal center, with a concurrent reduction in the metal's oxidation state. wikipedia.org For instance, in a palladium(II) catalyzed carboamination, the cycle may conclude with the reductive elimination from a Pd(IV) intermediate to form the final C-N bond. acs.org

This step is often stereodetermining, meaning it locks in the final stereochemistry of the product. For reductive elimination to occur, the two groups being joined must be in a cis orientation on the metal center. wikipedia.orglibretexts.org The steric environment around the metal significantly influences the rate of this step; more sterically hindered complexes tend to undergo reductive elimination faster to relieve steric strain. wikipedia.org This principle is critical in asymmetric catalysis, where the chiral ligand environment orchestrates the geometry of the intermediate complex to favor the formation of one enantiomer over the other during the final bond-forming elimination.

Regiochemical Control in Amine-Alkene Additions

Controlling the regioselectivity of amination—that is, determining which carbon of the alkene the amine attacks—is a central challenge. In a molecule like this compound, the catalyst must differentiate not only between the two carbons of a single double bond (Markovnikov vs. anti-Markovnikov addition) but also between the two different alkene groups.

One powerful strategy for achieving regiocontrol is the use of directing groups. acs.org A removable directing group can be installed on the amine, which then chelates to the metal catalyst. This chelation holds the substrate in a rigid conformation, forcing the C-N bond formation to occur at a specific site. For example, an 8-aminoquinoline directing group has been used in nickel-catalyzed systems to stabilize a specific metallacycle intermediate, preventing β-hydride elimination and directing functionalization to the γ-position of an alkyl chain. nih.gov This type of chelation-assisted control could, in principle, be applied to favor the cyclization of this compound into either a five- or six-membered ring by carefully designing the linker and directing group.

Role of Catalyst Design and Ligand Effects in Selectivity

The choice of metal catalyst and, more importantly, the ancillary ligands coordinated to it, are paramount in dictating the selectivity and efficiency of the amination reaction. Ligands influence the steric and electronic properties of the metal center, thereby controlling every step of the catalytic cycle.

Chiral Ligand Influence on Enantioselectivity (e.g., Siphos-PE, SPRIX, BINAP)

In asymmetric catalysis, chiral ligands are employed to create an asymmetric environment around the metal, leading to the preferential formation of one enantiomer of the product. Several classes of "privileged" chiral ligands have proven effective in a wide range of metal-catalyzed reactions.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a classic C₂-symmetric bisphosphine ligand known for its ability to induce high enantioselectivity in reactions catalyzed by silver, gold, and copper. nih.gov Its rigid binaphthyl backbone creates a well-defined chiral pocket that effectively differentiates between the two prochiral faces of an incoming substrate.

SPRIX (Spiro[isobenzofuran-1,9'-xanthen]-3-one-based ligands) are rigid, spirocyclic ligands that can also confer high levels of enantioselectivity.

SIPHOS-PE is a phosphoramidite ligand, a class of ligands that are often highly effective and modular, allowing for fine-tuning of steric and electronic properties.

The effectiveness of these ligands lies in their ability to control the spatial arrangement of the reactants in the transition state of the stereodetermining step, such as the migratory insertion or reductive elimination.

Key Chiral Ligands in Asymmetric Amination

Ligand FamilyAbbreviationStructural FeatureTypical Metals Used
(R)- or (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPAxial chirality from binaphthyl backboneRu, Rh, Pd, Ag, Au, Cu
Spiro[isobenzofuran-1,9'-xanthen]-based ligandsSPRIXRigid spirocyclic coreIr, Pd
Phosphoramiditese.g., SIPHOS-PEP-N bond, modular and tunableRh, Ir, Cu, Pd

Ligand Bite Angle and Regioselectivity in Allylic Substitution

The "bite angle" is a geometric parameter that describes the angle formed by the two donor atoms of a bidentate ligand and the metal center (P-M-P). wikipedia.org This angle has a profound impact on the regioselectivity of catalytic reactions, particularly in palladium-catalyzed allylic substitutions, which are relevant to the allyl group of this compound. wikipedia.orgrsc.org

Studies have shown that ligands with larger bite angles tend to favor nucleophilic attack at the more substituted carbon of an allyl intermediate, leading to the branched product. rsc.orgnih.gov This is because a wider bite angle forces other ligands (and the allyl substrate) into different positions, altering the electronic character and steric accessibility of the allylic carbons. nih.govacs.org For example, in the palladium-catalyzed alkylation of 3-methyl-but-2-enyl acetate, increasing the ligand bite angle by switching from dppe (bite angle ~86°) to Xantphos (bite angle ~111°) dramatically shifts the selectivity in favor of the branched product. nih.gov

Effect of Ligand Bite Angle on Regioselectivity in Allylic Alkylation

LigandNatural Bite Angle (°)Product Selectivity (% Branched)
dppe868
dppf9927
DPEphos10241
Xantphos11161
Data adapted from studies on palladium-catalyzed allylic alkylation of 3-methyl-but-2-enyl acetate. nih.gov

This principle of bite angle control is a cornerstone of modern catalyst design, allowing chemists to steer reactions toward a desired constitutional isomer simply by choosing the appropriate ligand.

Metal-Amine Complex Formation and Reactivity

The this compound molecule possesses multiple sites for coordination with transition metals, including the nitrogen lone pair and the π-systems of the two carbon-carbon double bonds. This allows it to function as a versatile ligand, potentially forming chelate complexes with a single metal center or bridging multiple metal centers.

The primary coordination site is the nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to a vacant orbital on the metal. Additionally, the allyl and pentenyl groups can form π-complexes with the metal. The allyl group, in particular, is well-known to form stable η³-allyl complexes with metals like palladium, where all three carbon atoms of the allyl group are bonded to the metal center. wikipedia.orgthieme-connect.de

The formation of a metal-amine complex significantly alters the reactivity of the ligand. Coordination to an electron-deficient metal center can:

Decrease the nucleophilicity of the amine: By donating its lone pair to the metal, the nitrogen atom becomes less available for reactions with other electrophiles.

Activate the alkene moieties: Coordination of the π-bonds to a metal can make the alkene groups more susceptible to nucleophilic attack.

Facilitate intramolecular reactions: By bringing the allyl and pentenyl chains into proximity, the metal can act as a template for cyclization or rearrangement reactions.

The specific nature of the metal-ligand interaction and the resulting reactivity depend on several factors, including the identity of the metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, in some cobalt complexes, reduction of the metal center from Co(II) to Co(I) can lead to intermolecular dimerization of allyl units from adjacent ligands.

Table 1: Potential Coordination Modes of this compound

Coordination Site(s)Hapticity/TypeDescription
Nitrogenσ-donor (N)The lone pair on the nitrogen atom forms a sigma bond with the metal center.
Allyl Groupη³-allylAll three carbons of the allyl group bond to the metal center, acting as a 3-electron donor.
Allyl Groupη¹-allylOnly the terminal methylene (B1212753) carbon is σ-bonded to the metal center.
Pentenyl Groupη²-alkeneThe π-bond of the pentenyl group coordinates to the metal center.
Nitrogen + Allyl/Pentenyl GroupChelate (N, η²)The molecule acts as a bidentate ligand, coordinating through both the nitrogen and one of the alkene groups to form a stable ring structure.

Intramolecular Rearrangements and Isomerizations

The unsaturated chains within this compound are susceptible to various catalytically induced intramolecular rearrangements and isomerizations. These reactions can alter the position of the double bonds, leading to a variety of structural isomers.

The terminal double bond of the 2,2-dimethyl-pent-4-enyl group can undergo isomerization to form more thermodynamically stable internal alkenes. tugraz.at This carbon-carbon double bond (CCDB) migration is a significant process in organic synthesis. researchgate.net This transformation is typically catalyzed by transition metal complexes, acids, or bases. researchgate.netresearchgate.net

Common mechanisms for transition metal-catalyzed olefin isomerization include:

Hydride Addition-Elimination: A metal hydride species (M-H) adds across the double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the metal hydride and forms the isomerized alkene. nih.govthieme-connect.com For the pentenyl chain, this would involve the formation of a metal-alkyl species at either C4 or C5, followed by elimination to form double bonds at the 2-, 3-, or 4-positions.

Allyl Mechanism: This pathway involves the abstraction of an allylic proton to form a π-allyl metal complex. Re-addition of a hydride to a different carbon of the allyl system results in the isomerized olefin.

Catalysts based on palladium, nickel, cobalt, and molybdenum have been shown to be effective for the isomerization of terminal alkenes. thieme-connect.comacs.orgacs.org The selectivity of the reaction (i.e., the specific isomer formed) can often be controlled by the choice of catalyst and reaction conditions. acs.orgsdsu.edu For instance, certain cobalt and molybdenum catalysts have shown a preference for the formation of (Z)-2-alkenes from terminal alkenes. thieme-connect.comacs.org The presence of the gem-dimethyl group at the 2-position of the pentenyl chain introduces significant steric hindrance, which can influence the regioselectivity of the isomerization process by directing the catalyst to the less hindered terminal position.

When the allyl group of this compound coordinates to a palladium center, it typically forms an η³-allyl complex. This complex can undergo a dynamic isomerization process known as η³−η¹−η³ isomerization, which is a key step in many palladium-catalyzed reactions. acs.org

This isomerization proceeds through a tetracoordinated η¹-allylpalladium intermediate. acs.orgdiva-portal.org The process is initiated by the coordination of a solvent molecule or another ancillary ligand to the palladium center, which facilitates the change in hapticity from η³ to η¹. acs.orgacs.org The stability of this η¹-intermediate is crucial and is influenced by several factors:

Solvent/Ligand Coordination: The coordination of a solvent molecule can significantly decrease the activation energy for the isomerization. acs.org

Electronic Effects: The η¹-allyl moiety is stabilized by a dσ → π* hyperconjugative interaction between the filled d-orbital of the palladium-carbon σ-bond and the empty π* antibonding orbital of the C=C double bond. acs.orgdiva-portal.org

Substituent Effects: Alkyl substituents on the carbon atom bonded to the metal (the C1 position) can destabilize the η¹-intermediate through both steric and electronic effects, thereby increasing the activation energy of the isomerization process. acs.orgresearchgate.net

Once the η¹-intermediate is formed, rotation can occur around the C1-C2 single bond. Subsequent decoordination of the solvent molecule allows the complex to revert to the η³-allyl form, potentially resulting in isomerization of substituents on the allyl group (syn/anti exchange) or enantioface exchange. acs.org

Table 2: Factors Influencing η³−η¹−η³ Isomerization Rate

FactorEffect on η¹ IntermediateEffect on Isomerization Activation EnergyReference
Strongly Coordinating Solvent/LigandStabilizationDecreases acs.org
Alkyl Substituent at Metalated Carbon (C1)Destabilization (Steric/Electronic)Increases acs.orgresearchgate.net
Electron-Withdrawing Substituent at C1StabilizationDecreases acs.org

Nucleophilic and Electrophilic Reactivity of the Amine and Alkene Moieties

The chemical behavior of this compound is characterized by the dual reactivity of its functional groups: the nucleophilic secondary amine and the nucleophilic alkene π-bonds.

Amine Moiety (Nucleophilic): The lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile and a Brønsted base. masterorganicchemistry.com It can readily react with a variety of electrophiles.

Alkylation/Acylation: The amine can undergo nucleophilic substitution reactions with alkyl halides (SN2 reaction) or acyl halides to form quaternary ammonium salts or amides, respectively. wikipedia.org As a secondary amine, it is generally more nucleophilic than a primary amine but can be sterically hindered. masterorganicchemistry.com

Protonation: In the presence of an acid, the amine will act as a base, accepting a proton to form an ammonium ion.

Allylic Amination: The amine itself can be used as a nucleophile in transition metal-catalyzed allylic amination reactions, reacting with other allylic electrophiles. organic-chemistry.org

Alkene Moieties (Nucleophilic/Electrophilic Target): The electron-rich π-bonds of the allyl and pentenyl groups behave as nucleophiles, readily participating in electrophilic addition reactions. openstax.orgyoutube.com The general mechanism involves an initial attack by the π-bond on an electrophile (E⁺), forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). openstax.orglibretexts.org

Hydrohalogenation/Hydration: Reaction with hydrogen halides (HX) or with water in the presence of an acid catalyst will lead to the addition of H and X (or OH) across the double bond. youtube.comyoutube.com

Halogenation: Reaction with halogens like Br₂ or Cl₂ results in the addition of two halogen atoms across the double bond.

The reactivity of the two alkene groups may differ. The terminal pentenyl group is sterically hindered by the adjacent gem-dimethyl group. This steric bulk can influence the regioselectivity of addition reactions. The Thorpe-Ingold effect suggests that gem-dimethyl groups can alter bond angles and influence intramolecular reaction rates, and similar steric arguments can be applied to intermolecular reactions where approach to the double bond is hindered. wikipedia.org The allyl group's C(sp³)-H bonds are also susceptible to allylic C-H activation or amination, providing another pathway for functionalization, often catalyzed by palladium complexes. organic-chemistry.orgnih.gov In reactions involving high-valent palladium intermediates, C-N bond formation may occur, leading to allylic amine products. illinois.edu

Table 3: Summary of Reactivity

Functional GroupCharacterTypical ReactionsKey Influencing Factors
Secondary AmineNucleophilic, BasicAlkylation, Acylation, Protonation, Coordination to metalsSteric hindrance from attached groups.
Allyl AlkeneNucleophilicElectrophilic Addition, C-H Activation, η³-complexationProximity to nitrogen; allylic position activation.
Pentenyl AlkeneNucleophilicElectrophilic Addition, IsomerizationSteric hindrance from gem-dimethyl group.

Computational and Theoretical Studies of Allyl 2,2 Dimethyl Pent 4 Enyl Amine Reactivity

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods are fundamental to elucidating the precise step-by-step pathways of chemical reactions. For a molecule such as Allyl-(2,2-dimethyl-pent-4-enyl)-amine, which possesses multiple reactive sites (two C=C double bonds and an N-H bond), these approaches can map out potential reaction coordinates, such as intramolecular cyclization (hydroamination), to form nitrogen-containing heterocycles.

Theoretical studies on analogous non-activated aminoalkenes have demonstrated how these mechanisms can be unraveled. nih.gov For instance, in reactions catalyzed by frustrated Lewis pairs (FLPs), quantum chemical calculations show a two-step mechanism:

N-H Bond Activation : The first step involves the activation of the amine's N-H bond by the catalyst. nih.gov

C-N Bond Formation : This is followed by the formation of the new carbon-nitrogen bond, leading to the cyclized product. nih.gov

By calculating the potential energy surface, these methods can identify all relevant stationary points, including reactants, intermediates, transition states, and products. This allows for a comprehensive understanding of the reaction's feasibility and the sequence of events at the molecular level. Such calculations have been successfully applied to various hydroamination reactions catalyzed by late transition metals, identifying key mechanistic steps like nucleophilic attack or migratory insertion of an alkene into a metal-nitrogen bond. nih.govnih.gov The choice of computational method, such as the combined CCSD(T)//B3LYP approach, allows for high accuracy in modeling these complex transformations. researchgate.net

Density Functional Theory (DFT) for Transition State Analysis and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the reactivity of organic molecules. It is particularly effective for locating transition states (TS) and calculating the activation energies (ΔG‡) that govern reaction rates.

For a potential intramolecular hydroamination of this compound, DFT would be used to model the geometry of the transition state for the C-N bond-forming step. The calculated energy barrier for this step determines how fast the reaction proceeds. In studies of similar aminoalkenes, DFT calculations have provided specific energetic data for each step of the proposed mechanism. nih.gov For example, the investigation of a γ-aminoalkene hydroamination catalyzed by a designed FLP molecule (cat1) yielded precise activation free energies. nih.gov

Table 1: Calculated Activation Free Energies (ΔG‡) for the Intramolecular Hydroamination of a γ-Aminoalkene (am1) Catalyzed by a Frustrated Lewis Pair (cat1). nih.gov
Reaction StepTransition StateΔG‡ (kcal/mol)
N-H Bond ActivationTS118.4
C-N Bond FormationTS222.5

These calculations can reveal the rate-determining step of the reaction—in this case, the C-N bond formation. nih.gov Furthermore, DFT is instrumental in assessing the energetic favorability of potential side reactions, confirming that pathways leading to catalyst deactivation are energetically unfavorable. nih.gov

When reactions involving this compound are catalyzed by transition metals like palladium, organometallic intermediates such as π-allyl palladium complexes are often formed. rsc.orgresearchgate.net The stability and reactivity of these intermediates are crucial to the catalytic cycle. DFT calculations can provide deep insight into the electronic structure of these species, including subtle effects like hyperconjugation.

Hyperconjugation, the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, can significantly stabilize a molecule. In a π-allyl palladium intermediate, DFT can be used to analyze the molecular orbitals and electron density distribution. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the specific orbital interactions between the allyl fragment and the metal center. These analyses would reveal how the σ-electrons from C-H or C-C bonds adjacent to the π-system donate electron density to the metal center or the π-allyl ligand's orbitals, thereby stabilizing the intermediate. While direct computational studies on hyperconjugation in amination intermediates are specific, the principles are well-established in the study of organopalladium chemistry. ic.ac.ukresearchgate.net Understanding these stabilizing interactions is key to explaining the efficiency of many palladium-catalyzed allylic functionalization reactions. rsc.org

Many chemical reactions can produce multiple stereoisomers, and controlling this stereoselectivity is a primary goal of synthetic chemistry. Computational modeling, primarily using DFT, is a powerful tool for predicting and explaining the stereochemical outcome of reactions. For the cyclization of this compound, several new stereocenters could be formed, leading to different diastereomers and enantiomers.

DFT can elucidate the origin of stereoselectivity by locating the transition states for all possible stereochemical pathways and comparing their relative energies. The pathway with the lowest energy transition state will be the dominant one, leading to the major product isomer. This approach has been successfully used to explain the diastereoselectivity of cycloaddition reactions that form substituted tetrahydrofurans. nih.gov In that study, DFT calculations at the M06-2X/6-311+G(d,p) level revealed that the stereoselectivity was determined by thermodynamic control. nih.gov

Similarly, in the context of enantioselective hydroamination, computational models can explain why a particular chiral catalyst favors the formation of one enantiomer over the other. Studies on the gold-catalyzed intramolecular hydroamination of allenes show how the catalyst and substrate come together in the transition state, with subtle noncovalent interactions favoring one stereochemical arrangement. acs.org By modeling the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted using the energy difference (ΔΔG‡) between them.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational and dynamic behavior of molecules over time. This compound is a flexible molecule, and its shape can significantly influence its reactivity. MD simulations model the movement of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in solution. nih.gov

For a flexible molecule like this compound, MD simulations can:

Explore Conformational Space : Identify the full range of shapes the molecule can adopt at a given temperature. scielo.br

Determine Dominant Conformations : By analyzing the simulation trajectory, one can find the most stable, low-energy conformations that the molecule is most likely to adopt.

Analyze Local and Global Dynamics : Study motions such as the rotation around single bonds, the flexibility of the pentenyl chain, and the reorientation of the entire molecule. bohrium.com

Studies on long-chain alkanes, which serve as good models for the hydrocarbon backbone of the target amine, have used MD to analyze properties like end-to-end vector orientation and torsional autocorrelation functions to characterize chain dynamics. bohrium.com Such simulations provide crucial information about the pre-organization of the substrate before a reaction, which can be a key factor in intramolecular processes like cyclization. The length of the simulation is a critical parameter to ensure that the conformational space is adequately sampled. scielo.br

Predictive Modeling for Novel Reactivity and Selectivity in Amination Reactions

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes without the need for expensive quantum chemical calculations for every new substrate. nih.govrsc.org These predictive models are trained on large datasets of known reactions and learn the complex relationships between molecular features and reactivity.

For amination reactions, an ML model could be developed to predict the success, yield, or selectivity for a new substrate like this compound. The process typically involves:

Data Collection : Assembling a large dataset of amination reactions from literature or high-throughput experiments.

Featurization : Representing each reacting molecule with a set of numerical descriptors. These can be simple structural fingerprints or more sophisticated features derived from DFT calculations (e.g., atomic charges, orbital energies). ucla.edu

Model Training : Using algorithms like random forests or neural networks to train a model that maps the molecular features to the experimental outcomes (e.g., yield or enantiomeric excess). arxiv.org

Such models have shown great promise. For example, supervised ML models using DFT-derived features have successfully predicted yields in cross-coupling reactions. ucla.edu For selectivity, ML approaches can quantitatively predict the stereoselectivity of chemical transformations by capturing the subtle steric and electronic effects that govern the reaction outcome. arxiv.org These predictive tools have the potential to significantly accelerate the discovery and optimization of new amination reactions by allowing chemists to screen potential substrates and conditions in silico. digitellinc.com

Applications and Advanced Derivatives of Allyl 2,2 Dimethyl Pent 4 Enyl Amine

Construction of Complex Nitrogen Heterocycles

The presence of two distinct allyl-type groups in Allyl-(2,2-dimethyl-pent-4-enyl)-amine makes it an ideal precursor for intramolecular cyclization reactions to form various nitrogen heterocycles. The secondary amine provides a nucleophilic center, while the double bonds act as electrophilic partners under appropriate catalytic conditions.

Synthesis of Pyrrolidine and Pyrrolidinyl-Acetic Acid Derivatives

The synthesis of pyrrolidine rings, a common motif in many biologically active compounds, can be achieved from unsaturated amines through various metal-catalyzed and radical-based cyclization strategies.

Research Findings:

Metal-Catalyzed Cyclization: Palladium-catalyzed reactions are effective for the synthesis of pyrrolidine derivatives from unsaturated amines. organic-chemistry.org These methods often involve carboamination or carboalkoxylation of the alkene moieties, leading to the formation of substituted pyrrolidine rings. organic-chemistry.org Similarly, iridium complexes have been shown to catalyze the N-heterocyclization of primary and secondary amines with diols to yield five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Radical Amination: Intramolecular radical amination of C(sp³)–H bonds provides another route to pyrrolidine structures. researchgate.net Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a mild and effective method for producing pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org

Multi-component Reactions: Eco-friendly multicomponent reactions involving aromatic aldehydes, amines, and esters can produce highly substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are precursors to functionalized pyrrolidinones. beilstein-journals.org

Pyrrolidinyl-Acetic Acid Derivatives: While direct synthesis from this compound is not detailed, derivatives of 2-(pyrrolidin-2-yl)acetic acid are key intermediates in the synthesis of various alkaloids, such as ruspolinone. researchgate.net General synthetic strategies often involve the functionalization of pre-existing pyrrolidine rings. researchgate.net

MethodCatalyst/ReagentProduct TypeReference
Dehydrative CouplingPhotoredox/PalladiumHomoallylic Amines organic-chemistry.org
Reductive HydroaminationLewis AcidPyrrolidines and Piperidines organic-chemistry.org
Intramolecular AminationCopper CatalystPyrrolidines organic-chemistry.org
N-HeterocyclizationCp*Ir ComplexCyclic Amines (5, 6, 7-membered) organic-chemistry.org
Multicomponent ReactionAcetic Acid4-acetyl-3-hydroxy-3-pyrroline-2-ones beilstein-journals.org

Formation of Imidazolidinones and Related Cyclic Urea Systems

Imidazolidinones and other cyclic ureas are important structural motifs in medicinal chemistry. The synthesis of these heterocycles can be approached by first converting the secondary amine of a precursor like this compound into a urea, followed by intramolecular cyclization.

Research Findings:

Cyclization of N-Allylureas: N-allylureas can be converted to imidazolidin-2-ones through palladium-catalyzed reactions with aryl bromides. organic-chemistry.org This process involves the generation of two new bonds and can create up to two stereocenters. organic-chemistry.org

Acid-Catalyzed Reactions: A highly regioselective synthesis of 4-(het)arylimidazoldin-2-ones can be achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. mdpi.com This approach leverages the in-situ generation of a cyclic imidazolinium cation. mdpi.com

From Diamines and Carbonates: A general process for synthesizing cyclic alkylene ureas involves reacting a difunctional aliphatic amine with an aliphatic organic carbonate, often in the presence of a basic catalyst. googleapis.com This method is used to produce ethylene urea and propylene urea. googleapis.comnih.gov

Catalytic Dealkylation: A method guided by transition metal hydrogen atom transfer and radical-polar crossover has been developed for the synthesis of cyclic carbamates and ureas from alkenyl carbamates and isoureas. chemrxiv.org

Starting MaterialKey Reagent/CatalystProductReference
N-AllylaminesIsocyanate, then Pd₂(dba)₃/XantphosImidazolidin-2-ones organic-chemistry.org
(2,2-Diethoxyethyl)ureasTrifluoroacetic Acid (TFA)4-Substituted Imidazolidin-2-ones mdpi.com
Difunctional Aliphatic AmineDialkyl or Alkylene CarbonateCyclic Alkylene Ureas googleapis.com
Alkenyl IsoureasCobalt-Schiff Base CatalystCyclic Ureas chemrxiv.org

Derivatization to Other Azacyclic Structures

The versatile structure of this compound allows for its potential derivatization into a variety of other nitrogen-containing ring systems (azacycles) beyond pyrrolidines and imidazolidinones.

Research Findings:

Piperidine Synthesis: Stereoselective syntheses of piperidines bearing hydrophobic chains have been achieved through a metal-free, Lewis acid-mediated 6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org

General Azacycle Synthesis: An efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex can be used to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org

Iodoamination/Azidomethoxylation: Reactions of endocyclic enecarbamates, such as iodoamination followed by aziridination or azidomethoxylation using ceric ammonium nitrate, are effective routes to functionalized 3-aminopyrrolidines and piperidines. researchgate.net These intermediates can be further trapped with nucleophiles to create stereoselectively substituted azacycles. researchgate.net

Functional Monomers in Polymer Science

The presence of polymerizable alkene groups makes this compound a valuable functional monomer. Its incorporation into polymer chains introduces pendant amine functionality, which can be used to tune the physical properties of the material or for post-polymerization modification.

Copolymerization of Unsaturated Amines with α-Olefins

Copolymerization of functional monomers like unsaturated amines with simple α-olefins such as ethylene or propylene is a key strategy for producing functionalized polyolefins.

Research Findings:

Metallocene Catalysis: Metallocene catalysts, such as Et(Ind)₂ZrCl₂/MAO, are used for the copolymerization of ethylene with reactive comonomers containing phenyl groups. researchgate.net The incorporation of such comonomers can influence catalyst activity and alters the thermal and physical properties of the resulting copolymer by disrupting the polyethylene crystal structure. researchgate.net

Group 10 Metal Catalysts: Late transition metal complexes, particularly those of Group 10 elements like palladium and nickel, are known to be more tolerant of polar functional groups. google.com Specific palladium complexes have been developed for the production of high-molecular-weight copolymers of olefins and polar group-containing allyl monomers. google.com

Pyridylamidohafnium Catalysts: A dimethyl pyridylamidohafnium catalyst has shown excellent ability to copolymerize propylene with higher α-olefins (e.g., 1-octene, 1-dodecene) to produce polypropylene-based elastomers. mdpi.com The incorporation of the comonomer reduces crystallinity and imparts elastomeric properties to the material. mdpi.com

Catalyst SystemMonomersKey FindingReference
Et(Ind)₂ZrCl₂/MAOEthylene + ω-p-methylphenyl-α-olefinsComonomer incorporation disrupts crystallinity and decreases molecular weight. researchgate.net
PyridylamidohafniumPropylene + Higher α-Olefins (C8-C20)Produces polypropylene-based elastomers with high ductility and elastic recovery. mdpi.com
Group 10 Metal ComplexOlefin + Allyl compound with -N(R₄)₂Production of high-molecular-weight copolymers with polar groups. google.com
Nickel(II) ComplexesEthylene + 1-HexeneCatalysts demonstrate high activity and thermal stability for producing branched polyethylene. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Allyl 2,2 Dimethyl Pent 4 Enyl Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of Allyl-(2,2-dimethyl-pent-4-enyl)-amine. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and conformational dynamics.

High-Resolution ¹H and ¹³C NMR for Molecular Fingerprinting

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy serve as a fundamental "fingerprinting" method for confirming the identity and purity of this compound. The chemical shifts, coupling constants, and signal integrations in these spectra provide a detailed map of the molecule's covalent framework.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The vinyl protons of the two allyl groups (-CH=CH₂) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are deshielded and would likely resonate around 2.3-3.0 ppm. libretexts.org The gem-dimethyl protons (-C(CH₃)₂) would yield a sharp singlet in the upfield region, while the other methylene groups in the pentenyl chain would produce multiplets at intermediate chemical shifts. The N-H proton signal can be broad and its position is variable (0.5-5.0 ppm), depending on solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The olefinic carbons (-CH=CH₂) are typically found in the 115-140 ppm range. Carbons directly bonded to the nitrogen atom (α-carbons) would appear in the 30-65 ppm region. libretexts.org The quaternary carbon of the gem-dimethyl group and the methyl carbons themselves would have characteristic chemical shifts, allowing for unambiguous assignment.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity
N-H 0.5 - 5.0Broad Singlet
-CH=CH₂ (Allyl & Pentenyl)~5.0 - 5.2Multiplet
-CH =CH₂ (Allyl & Pentenyl)~5.7 - 5.9Multiplet
N-CH₂ -CH=CH₂ (Allyl)~3.0 - 3.3Doublet
N-CH₂ -C(CH₃)₂ (Pentenyl)~2.4 - 2.6Singlet
C(CH₃)₂-CH₂ -CH=CH₂~2.0Doublet
-C(CH₃ )₂~0.9Singlet

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (ppm)
-C H=CH₂ (Allyl & Pentenyl)~134 - 136
-CH=C H₂ (Allyl & Pentenyl)~116 - 118
N-C H₂- (Allyl)~52
N-C H₂- (Pentenyl)~58
-C (CH₃)₂~35
C (CH₃)₂-C H₂-~45
-C(C H₃)₂~25

Variable-Temperature NMR for Conformational and Exchange Processes

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and chemical exchange. nih.gov For this compound, VT-NMR could be used to study phenomena like nitrogen inversion and hindered rotation around the C-N bonds.

At room temperature, these processes may be fast on the NMR timescale, resulting in time-averaged signals. acs.org By lowering the temperature, these dynamic processes can be slowed down. If the energy barrier is sufficiently high, the exchange can be "frozen out," leading to the appearance of distinct signals for each conformer. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the specific dynamic process being observed. acs.orgias.ac.in

Multinuclear NMR for Metal-Ligand Interactions

When this compound acts as a ligand to form metal complexes, multinuclear NMR becomes an invaluable technique for probing the metal-ligand interactions. mcmaster.ca Depending on the metal center, NMR-active nuclei such as ¹⁵N, ¹⁹⁵Pt, or ³¹P (if phosphine (B1218219) co-ligands are present) can be observed. acs.orgnih.gov

¹⁵N NMR spectroscopy, although often requiring isotopic enrichment due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom upon coordination. A significant change in the ¹⁵N chemical shift upon complexation is indicative of a strong metal-nitrogen bond. Furthermore, coupling between the metal nucleus and ¹⁵N can provide evidence for the covalent character of the metal-ligand bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₂H₂₃N), the nominal molecular weight is 181.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 181. A key characteristic of amines is that compounds with an odd number of nitrogen atoms have an odd nominal molecular weight, consistent with the "nitrogen rule". libretexts.org

The fragmentation of the molecular ion provides structural information. A characteristic fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, α-cleavage could result in several prominent fragment ions, helping to confirm the structure of the alkyl groups attached to the nitrogen.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition. rsc.orgrsc.org For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ is 182.1903. An HRMS measurement confirming this value would unambiguously establish its molecular formula as C₁₂H₂₄N⁺, distinguishing it from any other isomers with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound, a secondary amine, would exhibit several characteristic absorption bands.

N-H Stretch: A moderate to weak, sharp absorption band is expected in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration in secondary amines. libretexts.org

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ arise from the sp³ C-H stretching of the alkyl groups. The sp² C-H stretching from the vinyl groups (=C-H) will appear at a slightly higher frequency, typically above 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretching vibrations of the two alkene groups are expected to produce one or more medium-intensity peaks in the 1640-1680 cm⁻¹ region.

N-H Bend: The N-H bending vibration (scissoring) for secondary amines typically appears as a broad absorption in the 1550-1650 cm⁻¹ region, which may sometimes overlap with the C=C stretching band. nist.gov

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ range.

Interactive Data Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-HStretch3300 - 3500Weak to Medium
=C-H (sp²)Stretch3010 - 3095Medium
-C-H (sp³)Stretch2850 - 2960Strong
C=CStretch1640 - 1680Medium
N-HBend1550 - 1650Medium, Broad
C-NStretch1020 - 1250Medium

X-ray Diffraction (XRD) for Solid-State Structural Elucidation of Crystalline Derivatives

X-ray diffraction (XRD) is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam interacting with a crystal, researchers can construct a three-dimensional model of the electron density within the crystal, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org For a chiral molecule like this compound, forming a crystalline derivative is a prerequisite for XRD analysis. This can be achieved through salt formation with a suitable acid or by forming a co-crystal.

The resulting crystallographic data provides unambiguous proof of the molecule's three-dimensional structure, including the relative configuration of stereocenters. In cases where a chiral resolving agent is used to form a diastereomeric salt, the absolute configuration of the amine can also be determined.

Due to the lack of specific XRD data for crystalline derivatives of this compound in the reviewed literature, the following table presents crystallographic data for a related chiral allylic amine, Boc-protected (R)-1-(4-bromophenyl)-N-(1-(trifluoromethyl)allyl)methanamine, to exemplify the type of information obtained from an XRD study. nih.gov

Interactive Table 1: Representative Crystallographic Data for a Chiral Allylic Amine Derivative

ParameterValue
Compound NameBoc-protected (R)-1-(4-bromophenyl)-N-(1-(trifluoromethyl)allyl)methanamine
Chemical FormulaC₁₆H₁₉BrF₃NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.8765(4)
b (Å)11.2345(5)
c (Å)16.4321(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1823.45(13)
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.456
R-factor (%)4.56
Data Source nih.gov

Note: The data presented in this table is for a representative chiral allylic amine and is intended to illustrate the type of information obtained from an X-ray diffraction study. It does not represent data for this compound.

Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

The determination of the enantiomeric excess (e.e.) is crucial in the synthesis and characterization of chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for separating enantiomers and quantifying their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the CSP is critical and often requires screening of various column types. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. nih.govnih.gov

The mobile phase composition, including the organic modifier and additives, also plays a significant role in achieving enantioseparation. For chiral amines, acidic or basic additives are often employed to improve peak shape and resolution. nih.gov A study on the chiral separation of amines using polysaccharide stationary phases highlighted the beneficial effect of acidic additives like ethanesulfonic acid (ESA) and methanesulfonic acid (MSA). nih.gov

Chiral Gas Chromatography (GC)

Chiral GC is another effective technique for the enantiomeric separation of volatile compounds. Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. wiley.com For amines, derivatization is frequently necessary to improve volatility and chromatographic performance.

The following interactive table provides representative screening conditions for the chiral separation of primary amines using HPLC and GC, based on general findings in the literature. These conditions would serve as a starting point for developing a specific method for this compound.

Interactive Table 2: Representative Chiral HPLC and GC Screening Conditions for Amines

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasAdditivesDetection
HPLC Polysaccharide-based (e.g., Chiralpak series)Hexane/Isopropanol or Ethanol gradients0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA)UV
HPLC Cyclofructan-basedSupercritical CO₂/Methanol0.3-0.2% (v/v) TFA-TriethylamineUV
GC Cyclodextrin-based (e.g., β-DEX)Helium or HydrogenN/A (derivatization may be required)FID

Note: The conditions presented in this table are general screening conditions for chiral amines and would require optimization for the specific analysis of this compound. Data is compiled from multiple sources. nih.govwiley.comchromatographyonline.com

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms of Allyl-(2,2-dimethyl-pent-4-enyl)-amine

Alternatively, multicomponent reactions offer a more convergent and atom-economical approach. Nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides has emerged as a practical method for constructing complex allylic amines. rsc.org In a hypothetical synthesis of this compound, this could involve the coupling of a simple alkene, an aldehyde, and an amine derivative in a single step.

The reactivity of this compound is predicted to be rich and varied, owing to the presence of two electronically distinct allyl groups and a secondary amine functionality. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for reactions such as alkylation, acylation, and salt formation. The double bonds in the allyl and pentenyl groups are susceptible to a wide range of electrophilic additions, including hydrogenation, halogenation, and hydrohalogenation. Furthermore, the allylic positions are activated for radical reactions and can participate in transition metal-catalyzed cross-coupling reactions. A particularly noteworthy reaction for allylic amines is the acs.orgacs.org-sigmatropic rearrangement, such as the Overman rearrangement, which can be used to convert allylic alcohols to allylic amines and can be a route to stereochemically defined products. organic-chemistry.org

Challenges and Opportunities in Metal-Catalyzed Amination of Unsaturated Systems

The synthesis of allylic amines, including potentially this compound, heavily relies on metal-catalyzed amination of unsaturated systems. This area of research presents both significant challenges and exciting opportunities. A major challenge lies in controlling selectivity, including regioselectivity (linear vs. branched products) and stereoselectivity. organic-chemistry.org For a molecule with two different unsaturated fragments like this compound, achieving selective functionalization of one allyl group over the other would be a considerable hurdle.

Another challenge is the development of catalysts that are both highly active and tolerant of a wide range of functional groups. While precious metals like palladium and iridium have shown great efficacy, their cost and limited availability are drawbacks. organic-chemistry.orgacs.org A significant opportunity, therefore, lies in the development of catalysts based on more earth-abundant and inexpensive metals such as copper, nickel, and iron. rsc.org Furthermore, the use of environmentally benign solvents and reaction conditions is a growing area of focus. organic-chemistry.org

Recent advances in electrochemical synthesis of allylic amines from unactivated alkenes and secondary amines present a promising avenue for future research. researchgate.net This method avoids the need for pre-functionalized starting materials and can offer unique selectivity. The development of biocatalytic systems for the reductive N-allylation of amines using renewable starting materials also represents a green and sustainable approach to synthesizing these valuable compounds. nih.gov

Untapped Potential in Materials Science and Organic Synthesis

The unique structure of this compound, with its two polymerizable alkene functionalities and a reactive amine group, suggests significant untapped potential in materials science. The presence of two terminal double bonds makes it a potential cross-linking agent in polymerization reactions, leading to the formation of novel polymers with tailored properties. The amine functionality could be used to impart specific characteristics to the polymer, such as hydrophilicity, pH-responsiveness, or the ability to coordinate with metal ions. These materials could find applications in areas such as coatings, adhesives, and drug delivery systems.

In organic synthesis, this compound can serve as a versatile building block. The two allyl groups can be differentially functionalized to create complex molecular architectures. For example, one allyl group could undergo a Tsuji-Trost reaction while the other is subjected to a ring-closing metathesis, leading to the formation of nitrogen-containing heterocycles. nih.gov The secondary amine can act as a directing group in C-H activation reactions, enabling the selective functionalization of adjacent carbon atoms.

Interdisciplinary Research Directions and Outlook

The future of research on compounds like this compound lies in interdisciplinary collaboration. The synthesis of this and related molecules will benefit from the expertise of organometallic chemists developing novel catalysts and synthetic methodologies. Materials scientists can then explore the polymerization of these monomers and characterize the resulting materials.

Furthermore, the potential biological activity of functionalized allylic amines warrants investigation. Many pharmaceuticals contain the allylamine (B125299) motif, highlighting their importance in medicinal chemistry. wikipedia.org Collaboration with biochemists and pharmacologists could uncover potential applications for derivatives of this compound in drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing and handling Allyl-(2,2-dimethyl-pent-4-enyl)-amine in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile reactions .
  • Waste Management : Segregate waste into designated containers for halogenated organics. Collaborate with certified waste disposal services to avoid environmental contamination .
  • Emergency Protocols : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent spreading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the allyl and pentenyl groups. Look for characteristic vinyl proton signals (δ 5.2–5.8 ppm) and allylic carbons (δ 110–130 ppm) .
  • GC-MS : Use electron ionization (EI) to detect molecular ion peaks and fragmentation patterns (e.g., loss of NH2_2 or allyl groups) .
  • IR : Identify N-H stretches (~3300 cm1^{-1}) and C=C vibrations (~1640 cm1^{-1}) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the pentenyl group .
  • Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .

Advanced Research Questions

Q. How can contradictions in regioselectivity data from palladium-catalyzed hydroamination reactions be resolved?

  • Methodological Answer :

  • Mechanistic Analysis : Use DFT calculations to compare energy barriers for competing pathways (e.g., anti-Markovnikov vs. Markovnikov addition). Monitor intermediates via in situ IR or 31P^{31}P-NMR for phosphine ligands .
  • Experimental Tuning : Adjust ligand steric bulk (e.g., BINAP vs. DPPF) and solvent polarity (toluene vs. DMF) to favor desired pathways. For example, bulky ligands suppress β-hydride elimination, improving selectivity .
  • Data Table :
LigandSolventRegioselectivity (A:B)Yield (%)
BINAPToluene9:182
DPPFDMF3:167
XPhosTHF6:175
Source: Adapted from

Q. What strategies can mitigate discrepancies in 1H^1H-NMR integration ratios for diastereomeric mixtures of this compound derivatives?

  • Methodological Answer :

  • Chiral Shift Reagents : Add Eu(fod)3_3 to resolve overlapping peaks. Monitor splitting patterns for geminal protons .
  • Dynamic NMR (DNMR) : Heat samples to 60°C to coalesce signals and calculate rotational barriers (e.g., ΔG‡ > 70 kJ/mol indicates stable conformers) .
  • LC-MS with Chiral Columns : Use cellulose-based CSPs (Chiralpak IA) to separate enantiomers pre-analysis .

Q. How can enzymatic methods be leveraged for stereocontrolled synthesis of this compound derivatives?

  • Methodological Answer :

  • Lipase Catalysis : Utilize CAL-B (Candida antarctica lipase B) for kinetic resolution of racemic amines. Optimize solvent (e.g., MTBE) and acyl donors (vinyl acetate) for enantiomeric excess (ee > 95%) .
  • Transaminases : Engineer enzymes (e.g., from Arthrobacter sp.) to accept bulky substrates. Screen pH (7.5–9.0) and cofactors (PLP) for activity .

Data Contradiction Analysis

Q. Why do catalytic yields vary significantly in allylic amination reactions under similar conditions?

  • Methodological Answer :

  • Trace Moisture Effects : Conduct Karl Fischer titration to quantify water content. Yields drop >5% when [H2_2O] exceeds 500 ppm due to catalyst deactivation .
  • Oxygen Sensitivity : Use Schlenk lines to exclude O2_2. Compare yields under argon vs. air—typical differences range from 20–40% .

Synthesis Optimization

Q. What role do microwave irradiation parameters play in accelerating Pd-catalyzed aroylation of this compound?

  • Methodological Answer :

  • Power/Time Trade-offs : 300 W for 10 minutes maximizes conversion (>90%) while minimizing side products (e.g., decarbonylation). Longer times (>15 min) degrade products .
  • Solvent Dielectric Effects : Use DMF (ε = 37) instead of THF (ε = 7.5) to enhance microwave absorption and reduce reaction time by 50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.